17-Cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3'-nitro)benzamido]morphinan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3’-nitro)benzamido]morphinan is a synthetic compound that belongs to the morphinan class of opioidsIt has been studied for its interactions with various opioid receptors, including the mu (μ) and kappa (κ) opioid receptors .
Preparation Methods
The synthesis of 17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3’-nitro)benzamido]morphinan involves several steps. The synthetic route typically starts with the preparation of the morphinan core structure, followed by the introduction of the cyclopropylmethyl group at the 17th position. The hydroxyl groups at the 3rd and 14th positions are introduced through selective oxidation reactions. The epoxy group at the 4th and 5th positions is formed via an epoxidation reaction. Finally, the nitrobenzamido group is attached at the 6th position through an amide coupling reaction .
This may include the use of automated synthesis equipment and high-throughput screening techniques to ensure the purity and yield of the final product .
Chemical Reactions Analysis
17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3’-nitro)benzamido]morphinan undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups at the 3rd and 14th positions can be oxidized to form ketones or carboxylic acids under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amide group at the 6th position can undergo nucleophilic substitution reactions to introduce different substituents.
Epoxide Ring Opening: The epoxy group can be opened under acidic or basic conditions to form diols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3’-nitro)benzamido]morphinan has several scientific research applications:
Chemistry: It is used as a model compound for studying the structure-activity relationships of opioid receptor ligands.
Biology: It is used in research to understand the interactions between opioid receptors and their ligands, which can help in the development of new analgesics with fewer side effects.
Mechanism of Action
The mechanism of action of 17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3’-nitro)benzamido]morphinan involves its interaction with opioid receptors. It acts as an agonist or antagonist at the mu (μ) and kappa (κ) opioid receptors, depending on its specific structure and substituents. The compound binds to these receptors and modulates their activity, leading to changes in pain perception and other physiological effects. The molecular targets and pathways involved include the inhibition of adenylate cyclase, modulation of ion channels, and activation of G-protein coupled receptor signaling pathways .
Comparison with Similar Compounds
17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3’-nitro)benzamido]morphinan can be compared with other similar compounds, such as:
Naltrexone: A well-known opioid receptor antagonist used in the treatment of opioid addiction.
β-Funaltrexamine (β-FNA): A potent and selective mu opioid receptor antagonist.
Cyprodime: A selective mu opioid receptor antagonist with moderate selectivity.
Clocinnamox: A potent mu opioid receptor antagonist with similar binding affinity to all three opioid receptors.
The uniqueness of 17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3’-nitro)benzamido]morphinan lies in its specific structure and the presence of the nitrobenzamido group, which may confer unique pharmacological properties compared to other opioid receptor ligands .
Properties
Molecular Formula |
C27H29N3O6 |
---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-nitrobenzamide |
InChI |
InChI=1S/C27H29N3O6/c31-20-7-6-16-13-21-27(33)9-8-19(28-25(32)17-2-1-3-18(12-17)30(34)35)24-26(27,22(16)23(20)36-24)10-11-29(21)14-15-4-5-15/h1-3,6-7,12,15,19,21,24,31,33H,4-5,8-11,13-14H2,(H,28,32) |
InChI Key |
NDNMHHFETMBSOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)NC(=O)C7=CC(=CC=C7)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.